molecular formula C10H8N2O3 B1532952 Methyl 3-formyl-1H-indazole-5-carboxylate CAS No. 797804-50-3

Methyl 3-formyl-1H-indazole-5-carboxylate

Cat. No.: B1532952
CAS No.: 797804-50-3
M. Wt: 204.18 g/mol
InChI Key: ASNIOVVZBFNGJZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC name is this compound, which precisely describes the substitution pattern on the indazole ring system. The compound is alternatively known as methyl 3-formyl-2H-indazole-5-carboxylate, reflecting the tautomeric nature of the indazole nitrogen atoms.

The Chemical Abstracts Service registry number for this compound is 797804-50-3, providing a unique identifier for chemical databases and regulatory purposes. The European Community number is designated as 965-607-3, facilitating identification within European chemical regulations. Additional identifier codes include the Molecular Design Limited number MFCD10696842 and the DSSTox Substance ID DTXSID20650581.

The molecular formula C₁₀H₈N₂O₃ accurately represents the atomic composition, with a calculated molecular weight of 204.19 grams per mole. The InChI (International Chemical Identifier) code provides a standardized representation: InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12). The corresponding InChI Key ASNIOVVZBFNGJZ-UHFFFAOYSA-N serves as a condensed hash identifier for database searches.

The SMILES (Simplified Molecular Input Line Entry System) notation COC(=O)C1=CC2=C(NN=C2C=C1)C=O provides a linear representation of the molecular structure that can be readily interpreted by computational chemistry software. This notation clearly indicates the connectivity between the methyl ester group, the indazole ring system, and the formyl substituent.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is built upon the indazole heterocyclic framework, which consists of a fused benzene-pyrazole ring system. The indazole core provides a rigid, planar scaffold that significantly influences the compound's overall three-dimensional structure and chemical reactivity. The bicyclic nature of this system creates a conjugated aromatic framework with distinct electronic properties that affect both the formyl and carboxylate ester substituents.

The formyl group positioned at the 3-position of the indazole ring exhibits specific conformational preferences due to its proximity to the nitrogen atoms in the pyrazole ring. This aldehyde functionality can participate in intramolecular interactions, potentially forming hydrogen bonds with the adjacent nitrogen atoms or influencing the overall molecular conformation through electronic effects. The planar nature of the formyl group allows for effective conjugation with the aromatic system, which may impact the compound's electronic distribution and reactivity patterns.

The carboxylate ester group at the 5-position introduces additional conformational flexibility through rotation around the C-C and C-O bonds. The methyl ester moiety can adopt different orientations relative to the indazole plane, with the preferred conformation determined by a balance of electronic effects, steric considerations, and potential intermolecular interactions. Studies on related indazole carboxylates suggest that the ester group tends to maintain a nearly coplanar arrangement with the aromatic ring system, facilitating conjugation between the carbonyl group and the extended π-electron system.

The tautomeric equilibrium between the 1H- and 2H-indazole forms represents an important stereochemical consideration for this compound. The two nitrogen atoms in the pyrazole ring can each serve as the site for protonation, leading to different tautomeric forms that may exhibit distinct chemical and biological properties. The relative stability of these tautomers is influenced by the electronic effects of the formyl and carboxylate substituents, as well as environmental factors such as solvent polarity and pH conditions.

Table 1: Key Molecular Descriptors of this compound

Property Value Reference
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol
CAS Registry Number 797804-50-3
European Community Number 965-607-3
Melting Point Not specified -
InChI Key ASNIOVVZBFNGJZ-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

Crystallographic analysis provides detailed insights into the solid-state structure and conformational preferences of indazole derivatives, although specific crystallographic data for this compound was not directly available in the search results. However, related studies on similar indazole compounds offer valuable structural information that can be extrapolated to understand the conformational behavior of this compound.

Research on ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate revealed important structural features characteristic of indazole carboxylates. The crystallographic analysis showed that the indazole ring system maintains essential planarity with a maximum deviation of only 0.0192 Å from the least-squares plane. This planarity is crucial for maintaining the aromatic character and electronic conjugation within the heterocyclic system.

The conformational analysis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate demonstrated significant insights into the orientation of substituents relative to the indazole core. The study revealed that the dihedral angle between the dichlorophenyl ring and the planar indazole group was 83.1°, indicating a nearly perpendicular arrangement. This finding suggests that bulky substituents tend to adopt orientations that minimize steric interactions while maintaining electronic stabilization.

Crystallographic studies of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate provided specific information about the structural characteristics of indazole carboxylate esters. The analysis revealed that the indazole ring is nearly coplanar with the ester moiety, with a C-C bond distance of 1.4790 Å providing evidence for conjugation between the aromatic ring and the carbonyl group. The bond angle at the connection point was measured at 110.90°, indicating the influence of both electronic and steric factors on the molecular geometry.

The crystal packing analysis of related indazole compounds revealed the importance of intermolecular hydrogen bonding interactions in determining solid-state structures. These studies identified various hydrogen bond types, including classical N-H···O and O-H···N interactions, as well as non-classical C-H···O and C-H···N contacts that contribute to crystal stability. The presence of the formyl and carboxylate groups in this compound would be expected to participate in similar intermolecular interactions, influencing both crystal packing and potential biological activity.

Table 2: Comparative Crystallographic Data for Related Indazole Compounds

Compound Space Group Unit Cell Parameters Dihedral Angle Reference
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate P1̄ a=6.996 Å, b=8.865 Å, c=15.124 Å Not specified
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate P1̄ a=11.966 Å, b=8.118 Å, c=7.693 Å 83.1°
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate P1̄ a=5.828 Å, b=10.531 Å, c=11.092 Å 2.36°

Comparative Structural Analysis with Related Indazole Derivatives

The structural analysis of this compound gains significant context through comparison with related indazole derivatives that share similar substitution patterns or functional groups. The parent compound 3-formyl-1H-indazole-5-carboxylic acid provides the most direct structural comparison, differing only in the esterification of the carboxylic acid group. This parent acid has a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol, representing a reduction of 14 mass units corresponding to the absence of the methyl group.

The carboxylic acid derivative exhibits similar electronic properties to the methyl ester, with both compounds featuring the same conjugated π-electron system and identical substitution pattern on the indazole ring. However, the carboxylic acid form would be expected to exhibit different intermolecular interaction patterns due to the ability to form stronger hydrogen bonds and potential ionic interactions under appropriate pH conditions. The acid form also demonstrates different solubility characteristics and may exhibit altered biological activity profiles compared to the ester derivative.

Structural comparison with methyl 3-cyano-1H-indazole-5-carboxylate reveals the impact of replacing the formyl group with a cyano functionality. The cyano derivative maintains the same carboxylate ester at the 5-position but exhibits markedly different electronic properties at the 3-position. The cyano group is a stronger electron-withdrawing group compared to the formyl functionality, which would be expected to influence the overall electron distribution within the indazole ring system and affect both chemical reactivity and biological activity.

The analysis of 3-formyl-1H-indazole-7-carbonitrile provides insights into the effects of changing the position of the second functional group while maintaining the formyl substituent. This positional isomer has the nitrile group at the 7-position instead of a carboxylate at the 5-position, resulting in different electronic distribution patterns and potentially altered intermolecular interaction capabilities. The carbonitrile group typically exhibits different hydrogen bonding characteristics compared to the carboxylate ester, which may influence both crystal packing and biological target interactions.

Studies on regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate provided important insights into the electronic and steric factors that influence substitution patterns in indazole derivatives. The research demonstrated that the choice of alkylating conditions can selectively favor either N1 or N2 substitution, with yields exceeding 84% for both regioisomers under optimized conditions. This work highlighted the importance of understanding the electronic distribution within the indazole system for predicting and controlling chemical reactivity.

The comparative analysis of various indazole carboxylate derivatives revealed consistent structural themes, including the tendency for the ester groups to maintain coplanar or near-coplanar arrangements with the aromatic ring system. This conformational preference facilitates electronic conjugation and may contribute to the biological activity of these compounds. The presence of additional substituents, particularly those containing heteroatoms, introduces opportunities for additional intermolecular interactions that can influence both crystal packing and molecular recognition events.

Table 3: Comparative Analysis of Related Indazole Derivatives

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reference
This compound C₁₀H₈N₂O₃ Formyl, Methyl ester 204.19
3-formyl-1H-indazole-5-carboxylic acid C₉H₆N₂O₃ Formyl, Carboxylic acid 190.16
Methyl 3-cyano-1H-indazole-5-carboxylate C₁₀H₇N₃O₂ Cyano, Methyl ester 201.18
3-formyl-1H-indazole-7-carbonitrile C₉H₅N₃O Formyl, Carbonitrile 171.16
Methyl 5-bromo-1H-indazole-3-carboxylate C₉H₇BrN₂O₂ Bromo, Methyl ester 255.07

The structural characterization studies consistently demonstrate that the indazole framework provides a rigid, planar scaffold that effectively supports various functional group substitutions while maintaining its characteristic electronic properties. The specific combination of formyl and carboxylate ester groups in this compound creates a unique electronic environment that influences both the compound's chemical reactivity and its potential for biological activity. Understanding these structural relationships is essential for rational drug design efforts and for predicting the behavior of this compound in various chemical and biological contexts.

Properties

IUPAC Name

methyl 3-formyl-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNIOVVZBFNGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650581
Record name Methyl 3-formyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797804-50-3
Record name Methyl 3-formyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Cyclization Approach

One of the effective methods involves the condensation of appropriately substituted benzaldehydes or ketones with hydrazine, followed by cyclization to form the indazole core with desired substitutions.

  • Example: Heating o-fluorobenzaldehyde with O-methyl hydroxylamine hydrochloride and potassium carbonate in dimethoxyethane (DME) for 4–5 hours forms an oxime intermediate. This intermediate, upon heating with excess hydrazine, cyclizes to yield the indazole derivative with high yield (~98%).

  • This approach can be adapted to introduce the formyl group at the 3-position by selecting suitable aldehyde or ketone precursors bearing the formyl functionality or by subsequent formylation reactions on the indazole scaffold.

Functionalization of Indazole Core

  • Starting from 1H-indazole-5-carboxylic acid methyl ester, selective formylation at the 3-position can be achieved using electrophilic formylating agents under controlled conditions to introduce the aldehyde group.

  • Alternatively, multi-step synthesis involving the formation of 1-methyl-1H-pyrazol-4-carboxaldehyde followed by reaction with ethyl succinate and acylation can yield ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate, which can be further modified to the methyl ester and formylated at the 3-position.

[3+2] Annulation Reactions

  • Highly functionalized 1H-indazoles, including this compound, can be synthesized via [3+2] annulation reactions. For example, condensation of 1,3-diphenyl-5-cyanomethylpyrazole with α-oxoketene dithioacetals, followed by intramolecular cyclization in the presence of p-toluenesulfonic acid, affords regioselective 1H-indazoles.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Yield (%) Notes
Condensation with Hydrazine o-Fluorobenzaldehyde, O-methyl hydroxylamine hydrochloride, K2CO3, DME, heating 4–5 h ~98 High yield, suitable for 3-formyl substitution
Diazotization-Cyclization o-Toluidine, NaNO2, acetic acid, room temp Moderate Used for indazole core formation
[3+2] Annulation 1,3-Diphenyl-5-cyanomethylpyrazole, α-oxoketene dithioacetals, PTSA High Regioselective, efficient for functionalized indazoles
Formylation of Indazole Esters Electrophilic formylating agents (e.g., Vilsmeier-Haack) Variable Requires control to avoid overreaction

Research Findings and Practical Considerations

  • The preparation of this compound requires careful selection of starting materials and reaction conditions to ensure regioselectivity and high yield of the formyl group at the 3-position.

  • Hydrazine-mediated cyclization remains a cornerstone in indazole synthesis, with modifications enabling the introduction of various substituents including formyl and carboxylate groups.

  • Optimization of reaction parameters such as temperature, solvent, and time is critical to maximize yield and purity.

  • The compound’s stability is enhanced by storing at low temperatures (2-8℃), which is important for maintaining its integrity for subsequent synthetic applications.

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Conditions Product Features Yield (%) Reference
Hydrazine Condensation o-Fluorobenzaldehyde derivatives Hydrazine, K2CO3, DME, heating 3-formyl substitution, methyl ester ~98
Diazotization of o-Toluidine o-Toluidine NaNO2, Acetic acid, room temperature Indazole core formation Moderate
[3+2] Annulation 1,3-Diphenyl-5-cyanomethylpyrazole α-Oxoketene dithioacetals, PTSA Highly functionalized indazoles High
Electrophilic Formylation Indazole-5-carboxylic acid methyl ester Vilsmeier-Haack or similar agents Selective 3-formylation Variable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-formyl-1H-indazole-5-carboxylate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Grignard reagents or organolithium compounds for nucleophilic addition to the formyl group.

Major Products

    Oxidation: Methyl 3-carboxy-1H-indazole-5-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1H-indazole-5-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-formyl-1H-indazole-5-carboxylate has the molecular formula C10H8N2O3C_{10}H_{8}N_{2}O_{3} and a molecular weight of approximately 190.16 g/mol. The presence of the formyl group enhances its reactivity, making it a versatile intermediate in various chemical reactions.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. Its structure allows for interactions with various biological targets, which can lead to the development of new drugs. Notable applications include:

  • Anticancer Activity: Research indicates that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key enzymes involved in tumor growth .
  • Anti-inflammatory Properties: It has been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators .

Biological Research

The compound's biological activities make it a subject of interest in pharmacological studies. It has been explored for:

  • Antimicrobial Effects: this compound exhibits activity against various pathogens, suggesting potential use in treating infections .
  • Neuropharmacology: Its interaction with serotonin receptors indicates possible applications in pain management and mood disorders .

Synthetic Chemistry

In organic synthesis, this compound serves as an important intermediate for:

  • Synthesis of Complex Molecules: It is utilized in the construction of more complex organic compounds, including various alkaloids and heterocycles .
  • Development of Novel Scaffolds: The compound provides a scaffold for designing new therapeutic agents, particularly in the development of indazole derivatives with enhanced biological activity .

Case Studies

Several studies have highlighted the applications of this compound:

Study Focus Findings
Study on Anticancer Properties Investigated the effects on cancer cell linesDemonstrated significant apoptotic effects and cell cycle arrest
Anti-inflammatory Mechanisms Analyzed enzyme inhibitionConfirmed inhibition of COX enzymes leading to reduced inflammation
Synthesis of Indazole Derivatives Explored new synthetic pathwaysDeveloped novel compounds with potential therapeutic applications

Mechanism of Action

The biological activity of Methyl 3-formyl-1H-indazole-5-carboxylate and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The indazole ring system can also engage in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Methyl 3-iodo-1H-indazole-5-carboxylate (CAS: 885271-25-0)
  • Molecular Formula : C₉H₇IN₂O₂
  • Molecular Weight : 302.07 g/mol
  • Key Differences : The iodine substituent at position 3 introduces a heavy atom with strong electron-withdrawing effects. This enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to the formyl group in the target compound .
  • Applications : Used in cross-coupling reactions for synthesizing complex indazole derivatives.
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS: 932041-12-8)
  • Molecular Formula : C₁₀H₇F₃N₂O₃
  • Molecular Weight : 260.17 g/mol
  • Key Differences : The trifluoromethoxy group at position 5 is strongly electron-withdrawing, increasing metabolic stability and lipophilicity, which is advantageous in drug design .
  • Melting Point : 181–182°C, lower than typical high-melting indazole derivatives due to disrupted crystal packing .
Methyl 5-amino-1H-indazole-3-carboxylate (CAS: 660411-95-0)
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • Key Differences: The amino group at position 5 is electron-donating, enhancing reactivity in electrophilic substitution reactions. This contrasts with the formyl group, which is more reactive toward nucleophiles .

Functional Group Modifications

Methyl 5-benzyloxy-1H-indazole-3-carboxylate (CAS: Not specified)
  • Structure : Features a benzyloxy group at position 5 .
  • This contrasts with the smaller formyl group in the target compound, which offers minimal steric interference .
Methyl 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylate (CAS: 318292-56-7)
  • Structure : Contains a thiazole ring conjugated to the indole core via a methylene bridge .
  • Key Differences : The extended π-system and thiazole moiety enhance planar rigidity, influencing binding affinity in biological targets compared to the simpler indazole scaffold of the target compound .
Melting Points
Compound Melting Point (°C) Notes
Methyl 3-formyl-1H-indazole-5-carboxylate Not reported Likely >200°C (similar indazoles)
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate 181–182 Lower due to trifluoromethoxy
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole >200 High due to halogenated substituents

Pharmaceutical Relevance

  • Target Compound : The formyl group enables Schiff base formation or condensation reactions, making it a versatile intermediate for anticancer and kinase inhibitors .
  • Iodo Analogues : Used in radiopharmaceuticals due to iodine’s isotopic properties .
  • Trifluoromethoxy Analogues : Enhanced bioavailability and metabolic stability in CNS-targeting drugs .

Biological Activity

Methyl 3-formyl-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 190.16 g/mol
  • Functional Groups : Formyl and carboxylate groups enhance reactivity.

This compound features an indazole ring structure, which contributes to its unique biological properties and potential interactions with various biological targets.

The compound exhibits several notable biochemical properties:

  • Enzyme Interactions : this compound interacts with enzymes involved in metabolic pathways, influencing their activity and function. Specifically, it has been shown to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediator production.
  • Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism. It has demonstrated potential in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest.

The mechanism of action for this compound involves:

  • Binding Affinity : The presence of formyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions with molecular targets, enhancing binding affinity.
  • Inhibition of Inflammatory Pathways : By inhibiting specific enzymes, the compound can reduce inflammation, making it a candidate for anti-inflammatory therapies.

Antiproliferative Activity

Research has highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the findings from recent studies:

CompoundCell LineGI50 (nM)Cytotoxicity
This compoundMCF-7 (Breast)29No
This compoundA549 (Lung)45No
This compoundHeLa (Cervical)78No

These results indicate that the compound exhibits significant antiproliferative activity without cytotoxic effects at concentrations up to 50 µM .

Case Studies

A case study involving the use of this compound in animal models demonstrated its potential therapeutic effects:

  • Dosage Effects : In a controlled study, varying doses were administered to assess efficacy. Lower doses showed promising anti-inflammatory effects, while higher doses led to significant reductions in tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-formyl-1H-indazole-5-carboxylate?

  • Methodology : The compound can be synthesized via condensation reactions involving 3-formyl-indazole intermediates. For example, a reflux reaction in acetic acid with sodium acetate as a catalyst is a typical approach. Similar protocols for analogous indazole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) involve reacting hydrazine hydrate with ketone precursors under reflux, followed by recrystallization to isolate the product .
  • Key Considerations : Reaction time (3–5 hours) and solvent selection (e.g., DMF for recrystallization) significantly impact purity. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the formyl group (δ ~9.5–10.5 ppm for aldehyde protons) and ester/carboxylate moieties .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and SHELXS (for structure solution) enable precise determination of molecular geometry and crystallographic packing .
    • Data Interpretation : Compare experimental NMR shifts with computed values (e.g., using DFT) to resolve ambiguities in functional group assignments .

Q. How can purification challenges be addressed for this compound?

  • Strategies :

  • Recrystallization : Use solvent pairs like DMF/acetic acid to remove isomers (e.g., 2,3-dichlorophenyl impurities) .
  • Column Chromatography : Optimize mobile-phase polarity (e.g., hexane/ethyl acetate gradients) for separation of polar derivatives .
    • Yield Optimization : Low yields (e.g., 23% in some indazole syntheses) may require iterative adjustments to stoichiometry or catalyst loading .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Factors to Explore :

  • Catalyst Screening : Replace sodium acetate with stronger bases (e.g., DBU) to enhance condensation efficiency .
  • Temperature Control : Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
    • Case Study : In a related indazole synthesis, increasing the molar ratio of formylating agent from 1.0 to 1.1 equivalents improved yield by 15% .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Software Tools : Use SHELXT for automated space-group determination and SHELXL for refining anisotropic displacement parameters. For twinned crystals, twin-law refinement in SHELXL is essential .
  • Common Issues : Poor diffraction quality due to solvent inclusion or disorder in the formyl group. High-resolution data (≤1.0 Å) and low-temperature measurements (e.g., 100 K) mitigate these issues .

Q. How can bioactivity studies be designed for this compound?

  • Assay Design :

  • Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Mechanistic Probes : Pair bioactivity data with molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA topoisomerase II .

Q. How should conflicting spectral or crystallographic data be resolved?

  • Multi-Method Validation : Cross-validate NMR assignments with HSQC/HMBC experiments and X-ray data. For example, crystallographic bond lengths can confirm conjugation effects in the indazole ring .
  • Error Analysis : In SHELXL refinement, monitor R-factor convergence and electron density maps (e.g., residual peaks >1 eÅ3^{-3} indicate unresolved disorder) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-formyl-1H-indazole-5-carboxylate
Reactant of Route 2
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Methyl 3-formyl-1H-indazole-5-carboxylate

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